molecular formula C22H27ClO4 B15144577 (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

Cat. No.: B15144577
M. Wt: 393.9 g/mol
InChI Key: YBCQMVHDVBRVFB-ROFKNTOTSA-N
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Description

The compound (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a complex organic molecule characterized by its unique structural features, including multiple chiral centers, deuterium atoms, and a chlorinated phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the chloro and deuterio groups: These steps often involve selective halogenation and deuteration reactions.

    Formation of the hydroxyacetaldehyde moiety: This is typically achieved through aldol condensation or related reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with various biological targets makes it a subject of interest in drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activities make it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting various biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetone
  • (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxypropionaldehyde

Uniqueness

The uniqueness of (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde lies in its specific structural features, including the presence of deuterium atoms, a chloro group, and multiple chiral centers. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H27ClO4

Molecular Weight

393.9 g/mol

IUPAC Name

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

InChI

InChI=1S/C22H27ClO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1/i4D2,9D

InChI Key

YBCQMVHDVBRVFB-ROFKNTOTSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]\4([C@H]([C@@H]3CC2([2H])[2H])C[C@@H](/C4=C(\C=O)/O)C)C)O)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)Cl)C

Origin of Product

United States

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